

INF 195 dosage and administration guidelines

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Compound of Interest		
Compound Name:	INF 195	
Cat. No.:	B15611257	Get Quote

Application Notes and Protocols: INF 195

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Abstract

This document provides detailed application notes and protocols for the investigational compound **INF 195**, a potent and selective inhibitor of the Janus Kinase 1 (JAK1) enzyme. The information presented is intended for researchers, scientists, and drug development professionals engaged in preclinical and translational studies. The protocols and data herein are based on established in-house methodologies for characterizing the activity of kinase inhibitors.

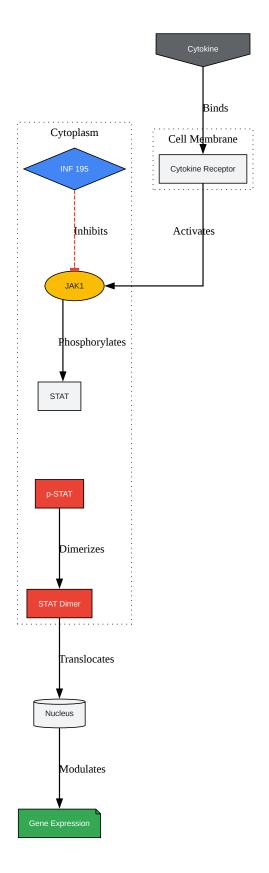
Background and Mechanism of Action

INF 195 is a small molecule inhibitor targeting the JAK1 enzyme, a critical component of the JAK-STAT signaling pathway. This pathway is integral to the signaling of numerous cytokines and growth factors involved in inflammation and cellular proliferation. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers. **INF 195** acts by competitively binding to the ATP-binding site of the JAK1 kinase domain, thereby preventing the phosphorylation and activation of STAT proteins. This blockade of downstream signaling leads to the modulation of gene expression and subsequent cellular responses.

Signaling Pathway Diagram



The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for **INF 195**.





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Caption: JAK-STAT pathway and INF 195 mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative data for **INF 195** derived from preclinical studies.

Table 1: In Vitro Potency of INF 195

Cell Line	Cancer Type	Target Mutation	IC50 (nM)
HEL	Erythroleukemia	JAK2 V617F	250
NCI-H1975	NSCLC	EGFR T790M	>10,000
A549	NSCLC	KRAS G12S	>10,000
U-937	Histiocytic Lymphoma	Wild-Type JAK1	15

Table 2: In Vivo Efficacy in U-937 Xenograft Model

Treatment Group	Dosage (mg/kg)	Administration	Tumor Growth Inhibition (%)
Vehicle Control	0	Oral, QD	0
INF 195	10	Oral, QD	45
INF 195	30	Oral, QD	78
INF 195	50	Oral, QD	92

Table 3: Pharmacokinetic Profile of INF 195 in Mice (30 mg/kg, Oral)



Parameter	Value	Units
Tmax	1.5	hours
Cmax	2,100	ng/mL
AUC (0-24h)	15,500	ng*h/mL
Half-life (t1/2)	4.2	hours

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol: Cell Viability (IC50) Determination

Objective: To determine the concentration of INF 195 that inhibits cell viability by 50% (IC50).

Materials:

- Cancer cell lines (e.g., U-937)
- RPMI-1640 medium with 10% FBS
- **INF 195** stock solution (10 mM in DMSO)
- · 96-well plates
- MTT reagent (5 mg/mL in PBS)
- DMSO

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 μL of medium. Incubate for 24 hours at 37°C, 5% CO2.
- Compound Treatment: Prepare serial dilutions of **INF 195** in culture medium. Add 100 μ L of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.



- Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
- MTT Assay: Add 20 μL of MTT reagent to each well and incubate for 4 hours.
- Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of **INF 195** in a mouse xenograft model.

Materials:

- 6-8 week old female athymic nude mice
- U-937 cells
- Matrigel
- **INF 195** formulation (e.g., in 0.5% methylcellulose)
- Calipers, scales, and oral gavage needles

Procedure:

- Tumor Implantation: Subcutaneously inject 5 x 10⁶ U-937 cells mixed with Matrigel into the flank of each mouse.
- Tumor Growth: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
- Dosing Administration: Administer INF 195 or vehicle control orally once daily (QD) for 21 days.



- Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
- Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

Workflow Diagram for In Vivo Study



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Caption: Experimental workflow for the xenograft study.

Administration and Storage

- In Vitro: For in vitro experiments, prepare a 10 mM stock solution of **INF 195** in DMSO. Store the stock solution at -20°C. Further dilutions should be made in the appropriate cell culture medium immediately before use. Avoid repeated freeze-thaw cycles.
- In Vivo: For in vivo studies, INF 195 can be formulated as a suspension in a vehicle such as 0.5% (w/v) methylcellulose in water. The formulation should be prepared fresh daily and administered via oral gavage.
- Storage: The solid compound should be stored at 2-8°C, protected from light and moisture.

Safety Precautions

INF 195 is an investigational compound. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound. In case of contact, wash the affected area thoroughly with water. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.







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